molecular formula C8H8ClFN2O B13871010 2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine

2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine

Cat. No.: B13871010
M. Wt: 202.61 g/mol
InChI Key: ASSKHPUMARKLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro, cyclopropyl, fluoro, and methoxy group attached to the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine and methanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form various biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dehalogenated pyrimidines.

Scientific Research Applications

2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoro-2-methoxypyrimidine
  • 2-Chloro-5-fluoro-4-methoxypyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

2-Chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-4-cyclopropyl-5-fluoro-6-methoxypyrimidine

InChI

InChI=1S/C8H8ClFN2O/c1-13-7-5(10)6(4-2-3-4)11-8(9)12-7/h4H,2-3H2,1H3

InChI Key

ASSKHPUMARKLEX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1F)C2CC2)Cl

Origin of Product

United States

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